2-fluoro-N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Description
Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic techniques. For example, mass spectral data can provide information about the molecular weight and structural features of the compound .Chemical Reactions Analysis
The chemical reactions involving benzamides can be studied using various analytical techniques. The preparation of benzamide derivatives is reported to be a green, rapid, mild, and highly efficient pathway .Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides can be predicted using various computational tools. For example, the octanol-water partition coefficient, boiling point, melting point, and vapor pressure can be estimated .Scientific Research Applications
Fluorescent Chemosensors
Fluorescent Chemosensors for Metal Ions : A study on a new fluorescent sensor composed of a quinoline group and a pyridin-2-ylmethanamine shows selectivity and sensitivity to Zn(2+) ions, highlighting potential applications in metal ion detection and environmental monitoring (Li et al., 2014).
Diagnostic Imaging Probes
PET Molecular Imaging Probes for Melanoma : A positron emission tomography (PET) imaging probe, [18F]DMPY2, demonstrates outstanding performance in detecting primary and metastatic melanomas, suggesting the compound's structure could influence novel PET imaging agents for cancer diagnosis (Pyo et al., 2020).
Molecular Interactions
Analysis of Molecular Interactions : A study on 2-fluorobenzamide derivatives demonstrates the importance of specific molecular interactions, such as hydrogen bonding, in determining the electronic properties and reactivity of molecules (Rae et al., 1993).
Receptor Ligands
Selective Receptor Ligands : Research on a series of compounds with affinity for melatonin receptors highlights the synthesis and pharmacological evaluation of molecules with potential therapeutic applications in sleep disorders and circadian rhythm abnormalities (Mesangeau et al., 2011).
Antimicrobial Activity
Antimicrobial Activity of Fluorinated Compounds : A study on fluorinated derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) shows significant antifungal and antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Carmellino et al., 1994).
Properties
IUPAC Name |
2-fluoro-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O2S/c1-18-14-19(2)27(20(3)15-18)31-26(33)17-35-25-16-32(24-11-7-5-9-22(24)25)13-12-30-28(34)21-8-4-6-10-23(21)29/h4-11,14-16H,12-13,17H2,1-3H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIIJLLICDDUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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